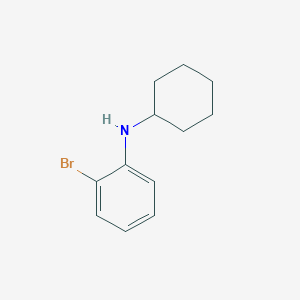

2-Bromo-N-cyclohexylaniline

Description

2-Bromo-N-cyclohexylaniline (CAS: 1020930-79-3) is a halogenated aromatic amine with the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol . The compound consists of an aniline backbone substituted with a bromine atom at the 2-position and a cyclohexyl group attached to the nitrogen atom. This structure imparts unique steric and electronic properties.

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituted anilines are critical building blocks .

Propriétés

IUPAC Name |

2-bromo-N-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBALYHGVQNTMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479086 | |

| Record name | 2-Bromo-N-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858516-27-5 | |

| Record name | 2-Bromo-N-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclohexylaniline typically involves the bromination of N-cyclohexylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclohexylaniline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-N-cyclohexylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Major Products:

Substitution: Various substituted anilines.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Applications De Recherche Scientifique

2-Bromo-N-cyclohexylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Bromo-N-cyclohexylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-N-cyclohexylaniline with structurally related brominated aniline derivatives:

Key Comparative Insights

Substituent Effects on Reactivity :

- The cyclohexyl group in this compound introduces significant steric hindrance, which may slow nucleophilic aromatic substitution compared to less bulky analogs like 2-Bromo-6-methoxyaniline .

- Halogen Positioning : Bromine at the ortho position (as in this compound) reduces resonance stabilization compared to para-substituted analogs (e.g., 4-Bromo-2-chloroaniline), affecting electronic properties in cross-coupling reactions .

Lipophilicity and Solubility: The cyclohexyl group enhances lipophilicity, making this compound more soluble in nonpolar solvents than derivatives with polar substituents (e.g., methoxy or fluorine groups) .

Crystallographic Behavior :

- Unlike 4-Bromo-2-chloroaniline, which forms hydrogen-bonded sheets via N–H⋯N and N–H⋯Br interactions , the bulky cyclohexyl group in this compound likely disrupts such intermolecular interactions, reducing crystallinity.

Applications :

- Pharmaceuticals : The cyclohexyl group is common in drug candidates targeting lipid-rich tissues, whereas fluoro- or methoxy-substituted analogs (e.g., 4-Bromo-5-fluoro-2-methylaniline) are used in agrochemicals due to enhanced bioavailability .

- Material Science : Halogenated anilines like 4-Bromo-2-chloroaniline are preferred in crystal engineering for predictable packing motifs .

Activité Biologique

2-Bromo-N-cyclohexylaniline is an organic compound that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of brominated anilines, which are known for their diverse pharmacological profiles. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of N-cyclohexylaniline. The general reaction can be represented as follows:

This reaction is usually carried out in a suitable solvent under controlled conditions to ensure a high yield and purity of the product.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study assessing the antibacterial effects of related compounds found that derivatives of N-phenylacetamide, including those with bromine substitutions, showed moderate to high activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | TBD |

| Tetracycline (control) | 35 |

| 2-Amino-N-(p-Chlorophenyl) | 32 |

Note: TBD indicates that specific data for this compound needs to be sourced from further studies.

The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Study on Antibacterial Efficacy

A notable study involved synthesizing various derivatives of N-phenylacetamide and testing their antibacterial activities through disc diffusion methods. The results indicated that compounds with similar structures to this compound displayed promising antibacterial properties against multiple strains, suggesting potential therapeutic applications in treating bacterial infections .

Toxicological Profile

While evaluating the biological activity, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate that brominated anilines can exhibit cytotoxic effects at higher concentrations. Further research is required to establish a comprehensive safety profile for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.